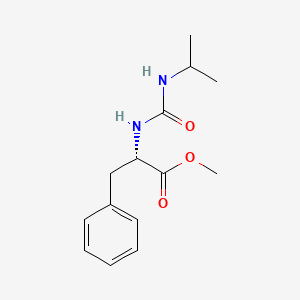

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate

Description

(S)-Methyl 2-(3-isopropylureido)-3-phenylpropanoate (CAS: Not explicitly provided in evidence) is a chiral ester derivative featuring a phenylpropanoate backbone substituted with a 3-isopropylureido group at the second carbon. Its molecular formula is C₁₅H₂₂N₂O₃, and its stereospecific (S)-configuration distinguishes it from racemic analogs. This compound is cataloged as a synthetic building block by InterBioScreen Ltd., indicating its utility in organic synthesis, particularly in pharmaceutical or agrochemical research .

Properties

IUPAC Name |

methyl (2S)-3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWANAJPXBNXDZ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-methyl 3-phenylpropanoate and isopropyl isocyanate.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ureido group.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Efficient Purification: Implementing efficient purification methods such as continuous chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ureido group can participate in nucleophilic substitution reactions, where nucleophiles replace the isopropyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted ureido derivatives.

Scientific Research Applications

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to its target, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with phenylpropanoate esters but differs in substituents and stereochemistry. Below is a comparative table:

Physicochemical Properties

- Solubility: The ureido group likely increases hydrophilicity relative to non-ureido esters (e.g., methyl 3-phenylpropanoate).

- Chirality: The (S)-configuration may confer enantioselective bioactivity, unlike non-chiral analogs like ethyl octanoate.

Limitations and Knowledge Gaps

- Direct microbial correlation data for this compound is absent in the provided evidence; inferences are based on structural analogs.

- Comparative solubility and stability data require experimental validation.

Biological Activity

(S)-methyl 2-(3-isopropylureido)-3-phenylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methyl ester, isopropylureido group, and a phenylpropanoate moiety. The molecular formula is CHNO, with a molecular weight of approximately 264.34 g/mol. The presence of the isopropylureido group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes that are crucial in inflammatory responses and cell signaling pathways.

- Cytokine Inhibition : Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in stimulated immune cells. This suggests its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine production .

- Cell Permeability : The compound exhibits good cell permeability, allowing it to effectively enter cells and exert its effects on intracellular targets. This characteristic enhances its therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study involving THP-1 monocyte-like cells demonstrated that treatment with the compound significantly reduced the phosphorylation of NF-κB p65, a key transcription factor involved in inflammation. The IC values for inhibiting IL-6 and IL-1β were reported as 0.85 µM and 0.87 µM, respectively, indicating potent activity .

- Study 2 : In vivo studies using murine models showed that administration of the compound resulted in decreased levels of inflammatory markers following lipopolysaccharide (LPS) stimulation. This supports its potential use in managing inflammatory diseases .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | IC Value (µM) |

|---|---|---|

| IL-6 Inhibition | Significant reduction | 0.85 |

| IL-1β Inhibition | Significant reduction | 0.87 |

| TNF-α Inhibition | Moderate reduction | 1.22 |

| IL-8 Inhibition | Moderate reduction | 1.58 |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Ureido Group : The isopropylureido moiety can be synthesized from isocyanates and appropriate amines.

- Esterification : The final product is obtained through esterification between the carboxylic acid derivative and methanol under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.